N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
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Description
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O8S and its molecular weight is 505.54. The purity is usually 95%.
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Biological Activity
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide, identified by its CAS number 868982-57-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H28N4O8S
- Molecular Weight : 496.5 g/mol
- Structural Features : The compound features a sulfonyl group attached to an oxazolidine ring and a methoxyphenethyl group, which may contribute to its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety often exhibit significant biological activities. These include:
- Anticancer Activity : Similar compounds have shown inhibitory effects on cancer cell proliferation. For instance, derivatives with the benzodioxole structure have been investigated for their ability to inhibit specific enzymes linked to cancer progression .
- Anti-inflammatory Properties : Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes and other inflammatory mediators.
- Antimicrobial Effects : The presence of oxazolidine rings in related compounds has been associated with antimicrobial activity, suggesting that this compound may also possess such properties.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
Future Directions
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:
- Molecular Docking Studies : To predict how the compound interacts with specific biological targets.
- In Vivo Efficacy Trials : To assess therapeutic potential in relevant disease models.
- Structure–Activity Relationship (SAR) Studies : To optimize the compound's efficacy and reduce potential side effects.
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8S/c1-31-18-5-3-2-4-16(18)8-9-24-22(27)23(28)25-15-21-26(10-11-34-21)35(29,30)17-6-7-19-20(14-17)33-13-12-32-19/h2-7,14,21H,8-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNRQXRJJFIJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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